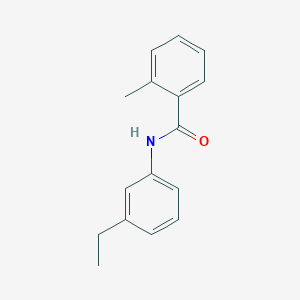
N-(2-ethylphenyl)-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethylphenyl)-2-methylbenzamide, commonly known as DEET, is a synthetic chemical compound that is used as an insect repellent. It was first developed by the US Army in 1946 for use by soldiers in tropical regions. Since then, it has become the most widely used insect repellent in the world, and is used in a variety of products, including sprays, lotions, and creams.
Mecanismo De Acción
The exact mechanism of action of DEET is not fully understood, but it is believed to work by interfering with the insects' ability to detect humans and other animals. It is thought to disrupt the insects' olfactory receptors, making it difficult for them to detect the chemicals that humans and animals emit.
Biochemical and Physiological Effects:
DEET has been shown to have a number of biochemical and physiological effects on both insects and humans. In insects, it can cause changes in the levels of neurotransmitters, leading to altered behavior and reduced feeding. In humans, it has been shown to have a number of effects, including skin irritation, eye irritation, and respiratory irritation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DEET has a number of advantages and limitations for use in lab experiments. One advantage is its effectiveness in repelling insects, which can help to reduce the number of confounding variables in experiments. However, its effects on insects and humans can also make it difficult to control for other factors, and it may not be suitable for use in all types of experiments.
Direcciones Futuras
There are a number of potential future directions for research on DEET. One area of interest is the development of new insect repellents that are more effective or have fewer side effects than DEET. Another area of interest is the use of DEET as a drug delivery agent, which could have a number of potential applications in medicine. Finally, there is also interest in studying the long-term effects of DEET exposure on both insects and humans, as well as its potential impact on the environment.
Métodos De Síntesis
DEET is synthesized using a multi-step process that involves the reaction of 2-methylbenzoyl chloride with 2-ethylphenol in the presence of a base catalyst. The resulting product is then purified through a series of distillation and crystallization steps to yield pure DEET.
Aplicaciones Científicas De Investigación
DEET has been extensively studied for its insect-repelling properties, and is widely used in both commercial and residential settings. It has been shown to be effective against a wide range of insects, including mosquitoes, ticks, and flies. In addition to its use as an insect repellent, DEET has also been studied for its potential use as a pesticide and as a drug delivery agent.
Propiedades
Número CAS |
22978-57-0 |
|---|---|
Nombre del producto |
N-(2-ethylphenyl)-2-methylbenzamide |
Fórmula molecular |
C16H17NO |
Peso molecular |
239.31 g/mol |
Nombre IUPAC |
N-(2-ethylphenyl)-2-methylbenzamide |
InChI |
InChI=1S/C16H17NO/c1-3-13-9-5-7-11-15(13)17-16(18)14-10-6-4-8-12(14)2/h4-11H,3H2,1-2H3,(H,17,18) |
Clave InChI |
DCXLMGKGPSFIBV-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=CC=C2C |
SMILES canónico |
CCC1=CC=CC=C1NC(=O)C2=CC=CC=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



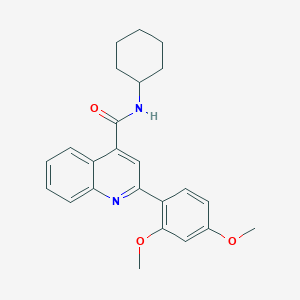
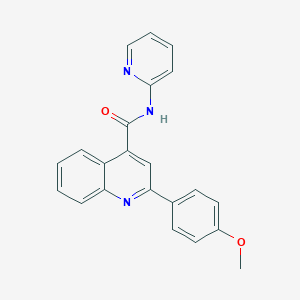
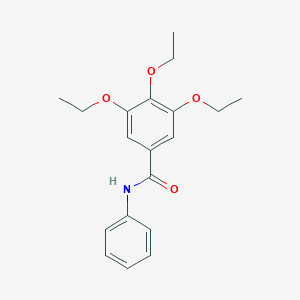

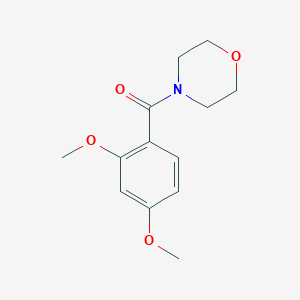
![3,4,5-triethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B186046.png)
![7-ethoxy-N-(3-fluorophenyl)-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B186047.png)
![3-ethyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186048.png)



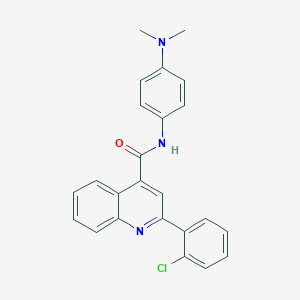
![Methyl 5-(diethylcarbamoyl)-4-methyl-2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate](/img/structure/B186058.png)
